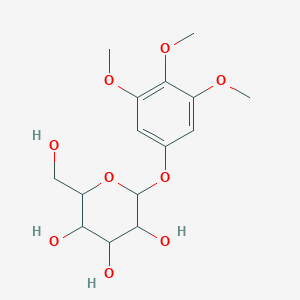

2-(Hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9/c1-20-8-4-7(5-9(21-2)14(8)22-3)23-15-13(19)12(18)11(17)10(6-16)24-15/h4-5,10-13,15-19H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLLRWANAFOKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4,5-Trimethoxyphenyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41514-64-1 | |

| Record name | 3,4,5-Trimethoxyphenyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 - 203 °C | |

| Record name | 3,4,5-Trimethoxyphenyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Botanical Origins and Phytogeographical Distribution

Documented Presence in Other Plant Species

Betula platyphylla var. japonica

Koaburaside (B43012) monomethyl ether, also known by its synonym 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside, has been reported to be a constituent of Betula platyphylla var. japonica, commonly known as the Japanese white birch. chiralen.com This deciduous tree is a member of the Betulaceae family. Phytochemical studies of the bark of this species have revealed a variety of phenolic compounds, triterpenoids, and diarylheptanoids. jst.go.jpnih.gov

Phytogeographical Distribution: The native range of Betula platyphylla var. japonica extends across East Asia, specifically in the mountain forests of Japan, as well as in Manchuria and northern China. bruns.deoregonstate.edu It is also found in Korea and Siberia. hokudai.ac.jpwikipedia.org

Walsura robusta

The presence of Koaburaside monomethyl ether has also been documented in Walsura robusta, a tree belonging to the Meliaceae family. chiralen.com This species is known to be a rich source of various secondary metabolites, particularly limonoids, but also contains a range of other compounds including phenols and steroids. researchgate.netnih.gov

Phytogeographical Distribution: Walsura robusta is primarily found in the tropical forests of South and Southeast Asia. picturethisai.com Its natural distribution includes regions such as southern China (Yunnan, Guangxi, Guangdong, and Hainan provinces), Bangladesh, Myanmar, the Andaman Islands, Thailand, Laos, Vietnam, and Malaysia. researchgate.nettheferns.inforesearchgate.net

Broader Occurrence across Plant Families

The identification of Koaburaside monomethyl ether in the Oxalidaceae, Betulaceae, and Meliaceae families suggests a sporadic distribution across different plant orders. The primary documented source of this phenolic glycoside is Averrhoa carambola L., a member of the Oxalidaceae family. medchemexpress.com This plant, commonly known as star fruit, is native to tropical Southeast Asia and is now widely cultivated in tropical and subtropical regions worldwide.

Table of Plant Species Containing Koaburaside Monomethyl Ether

| Species | Family | Common Name | Native Distribution |

|---|---|---|---|

| Averrhoa carambola L. | Oxalidaceae | Star Fruit | Tropical Southeast Asia |

| Betula platyphylla var. japonica | Betulaceae | Japanese White Birch | East Asia (Japan, China, Korea, Siberia) |

| Walsura robusta | Meliaceae | - | South and Southeast Asia |

Isolation and Purification Methodologies

Extraction Techniques from Complex Plant Matrices

The initial step in isolating Koaburaside (B43012) monomethyl ether involves its extraction from the source plant material. This process is critical for achieving a high yield of the crude extract containing the target compound.

Solvent Systems for Crude Extract Preparation

The choice of solvent is paramount for the efficient extraction of phenylpropanoid glycosides. These compounds exhibit a range of polarities, necessitating the use of polar solvents. Methanol (B129727) and ethanol (B145695) are frequently employed due to their ability to effectively solubilize glycosides. Often, aqueous mixtures of these alcohols (e.g., 80% methanol) are used to enhance extraction efficiency. For less polar accompanying compounds, a sequential extraction with solvents of increasing polarity, such as n-hexane followed by ethyl acetate (B1210297) and then methanol, can be utilized to remove unwanted lipids and pigments, thereby enriching the glycoside content in the methanolic extract.

A summary of commonly used solvent systems for the extraction of phenylpropanoid glycosides is presented in Table 1.

| Solvent System | Target Compounds | Rationale |

| 80% Methanol (MeOH) in Water | Phenylpropanoid Glycosides | High polarity effectively solubilizes glycosides. |

| 95% Ethanol (EtOH) | Phenylpropanoid Glycosides | Effective alternative to methanol, often used in larger scale extractions. |

| Chloroform-Methanol Mixtures | Broad range of polarities | Can extract a wider range of compounds, sometimes used for initial fractionation. |

| Ethyl Acetate (EtOAc) | Less polar glycosides and aglycones | Used for partitioning and preliminary purification of the crude extract. |

Optimized Extraction Protocols (e.g., Reflux, Ultrasonic-Assisted)

To maximize the yield of the crude extract, various optimized extraction protocols can be implemented.

Reflux Extraction: This method involves boiling the solvent with the plant material, which enhances the solubility and diffusion rate of the target compounds. The solvent vapors are condensed and returned to the extraction vessel, allowing for a continuous extraction process. This technique is particularly effective for compounds that are stable at the boiling point of the solvent.

Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cell structure, facilitating the release of intracellular contents. This method is often faster and can be performed at lower temperatures compared to reflux extraction, which is beneficial for thermally sensitive compounds.

Advanced Chromatographic Separation Strategies

Following the preparation of a crude extract rich in Koaburaside monomethyl ether, a series of chromatographic techniques are employed for its separation and final purification.

Adsorption Chromatography (e.g., Diaion HP20SS, Silica (B1680970) Gel)

Adsorption chromatography is a crucial step for the initial fractionation of the crude extract.

Diaion HP20SS: This is a non-polar, styrene-divinylbenzene copolymer resin. The crude extract is loaded onto a column packed with Diaion HP20SS, and elution is performed with a stepwise gradient of decreasingly polar solvents (e.g., water, followed by increasing concentrations of methanol). This separates the compounds based on their polarity, with more polar compounds eluting first. Phenylpropanoid glycosides are typically retained on the column and can be eluted with a methanol-water mixture.

Silica Gel Chromatography: Silica gel is a polar stationary phase. It is used to separate compounds based on their affinity for the stationary phase. A non-polar mobile phase is used to elute the compounds, with less polar compounds eluting first. For phenylpropanoid glycosides, a gradient elution with a solvent system such as chloroform-methanol is often employed.

Size-Exclusion Chromatography (e.g., Sephadex LH-20)

Size-exclusion chromatography separates molecules based on their size. Sephadex LH-20 is a common stationary phase for this purpose. The extract is passed through a column packed with Sephadex LH-20, and smaller molecules that can enter the pores of the resin are retained longer, while larger molecules are eluted first. This technique is effective for removing high molecular weight impurities such as tannins and some pigments. Methanol is a commonly used solvent for this separation.

High-Resolution Liquid Chromatography (e.g., HPLC, MPLC, PTLC) for Final Purification

For the final purification of Koaburaside monomethyl ether, high-resolution liquid chromatography techniques are indispensable.

Medium Pressure Liquid Chromatography (MPLC): MPLC is often used as an intermediate purification step. It offers better resolution than traditional column chromatography and can handle larger sample loads than HPLC. Reversed-phase columns (e.g., C18) are frequently used with a gradient of methanol and water as the mobile phase.

Preparative Thin-Layer Chromatography (PTLC): PTLC is a useful technique for the small-scale purification of compounds. The sample is applied as a band on a thick layer of silica gel on a glass plate, and the plate is developed in a suitable solvent system. The band corresponding to the target compound is then scraped off, and the compound is eluted with a polar solvent.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for the final purification of natural products. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. This technique provides high resolution and yields compounds with a high degree of purity.

A representative purification scheme for a phenylpropanoid glycoside is outlined in Table 2.

| Step | Chromatographic Method | Stationary Phase | Mobile Phase (Elution Gradient) | Fraction Collected |

| 1 | Adsorption Chromatography | Diaion HP20SS | Water -> 20% MeOH -> 40% MeOH -> 60% MeOH -> 80% MeOH -> 100% MeOH | Fractions containing phenylpropanoid glycosides (eluted with 40-80% MeOH) |

| 2 | Size-Exclusion Chromatography | Sephadex LH-20 | 100% Methanol | Fractions containing compounds of similar molecular weight |

| 3 | Medium Pressure Liquid Chromatography (MPLC) | Reversed-Phase C18 | Water-Methanol gradient (e.g., 10% to 70% MeOH) | Fractions containing the target compound with higher purity |

| 4 | Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Acetonitrile-Water gradient with 0.1% Formic Acid | Pure Koaburaside monomethyl ether |

Analytical Purity Assessment and Chromatographic Profiling

The analytical purity and chromatographic behavior of Koaburaside monomethyl ether, a phenolic glycoside isolated from the roots of Averrhoa carambola L., are crucial for its structural elucidation and further scientific investigation. While the primary scientific literature confirms its isolation, detailed public-access data on its specific chromatographic profiling and the precise methods for its analytical purity assessment are limited. However, general methodologies for the analysis of phenolic glycosides provide a framework for understanding how its purity is likely determined.

Purity assessment for compounds like Koaburaside monomethyl ether is commonly performed using High-Performance Liquid Chromatography (HPLC). This technique separates components in a mixture, allowing for the quantification of the target compound relative to any impurities. The purity is typically determined by the peak area percentage in the resulting chromatogram. For Koaburaside monomethyl ether, a purity of over 98% is often required for detailed spectroscopic analysis and biological assays, as indicated by commercial suppliers.

The structural confirmation and purity are further substantiated by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H-NMR and ¹³C-NMR spectra provide a detailed fingerprint of the molecule's structure. The absence of significant signals from impurities in these spectra serves as a qualitative confirmation of the compound's high purity.

The following table outlines a hypothetical, yet representative, set of HPLC parameters that could be used for the analysis of Koaburaside monomethyl ether, based on common practices for related phenolic glycosides.

| Parameter | Description |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Purity Specification | >98% (based on peak area) |

Structural Elucidation Through Advanced Spectroscopic and Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR, ¹³C NMR, and DEPT spectral data for Koaburaside (B43012) monomethyl ether, which are essential for the determination of the core structure, are not available in the public domain. This includes chemical shifts (δ), coupling constants (J), and multiplicity of each signal.

Similarly, data from two-dimensional NMR experiments such as COSY, HSQC, HMBC, and ROESY, which would be crucial for establishing the connectivity of protons and carbons and for determining the stereochemistry of the molecule, could not be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific data from Electrospray Ionization (ESI-MS) for the determination of the molecular weight of Koaburaside monomethyl ether is not documented in the available literature.

High-resolution mass determination using techniques like Quadrupole Time-of-Flight (Q-TOF) MS, which would provide the precise elemental composition, is also not reported.

Furthermore, no studies detailing the use of LC-MS/MS for the metabolite profiling or structural confirmation of Koaburaside monomethyl ether, including its fragmentation patterns, were identified.

Complementary Spectroscopic Methods (e.g., UV-Vis, IR)

While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide the primary framework for determining the constitution of a molecule like Koaburaside monomethyl ether, other spectroscopic methods such as UV-Vis and IR spectroscopy offer valuable complementary information about its electronic and vibrational properties.

UV-Visible Spectroscopy:

Infrared Spectroscopy:

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of chemical bonds. The IR spectrum of Koaburaside monomethyl ether would be expected to display a number of characteristic absorption bands that confirm the presence of its key functional groups.

Ethers, for instance, are generally challenging to definitively identify through IR spectroscopy alone due to their C-O stretching vibrations occurring in a region (typically 1050-1150 cm⁻¹) that often contains absorptions from other functional groups. libretexts.orgpressbooks.pub However, for phenyl alkyl ethers, two distinct strong C-O stretching absorbances are often observed, one around 1050 cm⁻¹ and another at approximately 1250 cm⁻¹. libretexts.orgpressbooks.pub

The presence of hydroxyl (-OH) groups from the glycosidic moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The carbon-carbon double bonds of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. A hypothetical summary of expected IR absorption bands for Koaburaside monomethyl ether is presented in Table 1.

Table 1: Expected Infrared (IR) Absorption Bands for Koaburaside Monomethyl Ether

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H Stretching | Hydroxyl groups (from glucose) | 3200-3600 (broad) |

| C-H Stretching | Aromatic | 3000-3100 |

| C-H Stretching | Aliphatic | 2850-3000 |

| C=C Stretching | Aromatic Ring | 1450-1600 |

| C-O Stretching | Phenyl alkyl ether | ~1250 and ~1050 |

| C-O Stretching | Alcohols and glycosidic linkage | 1000-1200 |

Computational Chemistry and Molecular Modeling for Structural Insights

In conjunction with experimental spectroscopic data, computational chemistry and molecular modeling have become indispensable tools for gaining deeper insights into the three-dimensional structure and conformational dynamics of complex molecules like Koaburaside monomethyl ether.

Conformational Analysis of the Glycosidic Bond:

A key structural feature of Koaburaside monomethyl ether is the glycosidic bond that links the glucose unit to the phenolic aglycone. The relative orientation of these two moieties is not fixed and is described by the torsional angles (phi, φ, and psi, ψ) around the glycosidic linkage. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be used to calculate the potential energy surface of the molecule as a function of these torsional angles. This allows for the identification of the most stable, low-energy conformations of the molecule in the gas phase or in solution.

Studies on similar flavonoid-O-glycosides have demonstrated that the conformational preferences of the glycosidic bond are governed by a delicate balance of steric hindrance and stereoelectronic effects. nih.govacs.org Molecular dynamics (MD) simulations, which simulate the movement of atoms in a molecule over time, can provide a dynamic picture of the conformational landscape of Koaburaside monomethyl ether. nih.govacs.org These simulations can reveal the flexibility of the glycosidic linkage and the probabilities of the molecule adopting different conformations.

Predicting Spectroscopic Properties:

Computational methods can also be employed to predict spectroscopic properties, which can then be compared with experimental data to validate the proposed structure. For instance, quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By comparing the calculated chemical shifts for different possible isomers or conformers with the experimental NMR data, the most likely structure can be identified.

Understanding Intramolecular Interactions:

In silico molecular docking and molecular dynamics simulations are also employed to understand the interactions of iridoid and phenolic glycosides with biological targets, providing insights into their potential mechanisms of action. researchgate.net

Biosynthesis and Biological Transformations

Putative Biosynthetic Pathways for the Phenolic Glycoside Skeleton

The formation of the core phenolic skeleton of Koaburaside (B43012) monomethyl ether likely originates from the shikimate and phenylpropanoid pathways, which are central to the synthesis of a vast array of plant secondary metabolites. mdpi.comlodz.pl These pathways convert simple carbohydrate precursors into aromatic amino acids and their derivatives.

The biosynthesis is proposed to initiate with precursors from primary metabolism, such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate, entering the shikimate pathway to produce phenylalanine. mdpi.com Phenylalanine is then converted to cinnamic acid, a key entry point into the phenylpropanoid pathway. lodz.pl Through a series of enzymatic reactions including hydroxylations and chain-shortening, the cinnamic acid derivative is likely converted into a simpler phenolic precursor, such as gallic acid or a related C6-C1 compound. This precursor then serves as the aglycone foundation for subsequent modifications.

Table 1: Key Pathways and Precursors in Phenolic Skeleton Formation

| Pathway | Key Precursors | Key Intermediates | Resulting Skeleton |

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimic acid, Chorismic acid, Phenylalanine | Aromatic amino acid core |

| Phenylpropanoid Pathway | Phenylalanine | Cinnamic acid, p-Coumaric acid | C6-C3 Phenylpropanoid unit |

| Benzoic Acid Pathway | Cinnamic acid derivative | Benzoic acid derivatives (e.g., Gallic Acid) | C6-C1 Phenolic core |

Enzymatic Methylation Reactions in Koaburaside Monomethyl Ether Formation

A defining feature of Koaburaside monomethyl ether is the presence of three methoxy (B1213986) groups on the aromatic ring (3,4,5-trimethoxy). This structure strongly implies the action of O-methyltransferases (OMTs). OMTs are a diverse family of enzymes that catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group of an acceptor molecule. maxapress.commdpi.com

In the biosynthesis of this compound, it is hypothesized that a precursor molecule, likely a trihydroxylated phenolic acid or its glucoside, undergoes sequential methylation. Specific OMTs would recognize the hydroxyl groups at positions 3, 4, and 5 of the phenolic ring. Plant OMTs can exhibit high substrate and positional specificity, suggesting that one or more distinct enzymes are responsible for the precise methylation pattern observed. nih.govmdpi.com For example, studies on rose petals have identified OMTs responsible for methylating phenolic substrates to produce volatile derivatives, demonstrating the role of these enzymes in modifying phenolic structures. nih.govnih.gov

Glycosyltransferase Activity in Saccharide Attachment

The attachment of the glucose molecule to the phenolic aglycone is a critical step, rendering the compound a glycoside. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a glycosyl moiety, typically from an activated nucleotide sugar like UDP-glucose, to an acceptor molecule. nih.govresearchgate.netnih.gov

In the case of Koaburaside monomethyl ether, a UGT would catalyze the formation of an O-glycosidic bond between the anomeric carbon of glucose and a hydroxyl group of the 3,4,5-trimethoxyphenol (B152058) aglycone. The timing of this glycosylation step relative to the methylation steps can vary in different biosynthetic pathways. Glycosylation can occur before, after, or in between methylation events. This enzymatic step is crucial as glycosylation can increase the water solubility, stability, and compartmentalization of phenolic compounds within the plant cell. nih.gov

Table 2: Key Enzymes in the Biosynthesis of Koaburaside Monomethyl Ether

| Enzyme Class | Function | Substrate (Putative) | Product (Putative) |

| Phenylalanine ammonia-lyase (PAL) | Deamination of Phenylalanine | L-Phenylalanine | Cinnamic acid |

| O-Methyltransferases (OMTs) | Methyl group transfer | Hydroxylated phenolic precursor | Methylated phenolic precursor |

| UDP-Glycosyltransferases (UGTs) | Glucose moiety attachment | 3,4,5-Trimethoxyphenol & UDP-Glucose | Koaburaside monomethyl ether |

In Planta Metabolic Fate and Intermediates

Once synthesized, phenolic glycosides like Koaburaside monomethyl ether are typically stored in the plant cell vacuole. This sequestration prevents potential interference with cytoplasmic metabolic processes. researchgate.net The metabolic fate of these compounds can vary; they may represent stable end-products or serve as precursors for further modifications.

The intermediates in the biosynthesis would include the unmethylated and partially methylated phenolic aglycones, as well as their corresponding glucosides. For instance, a plausible sequence of intermediates could be:

A trihydroxybenzoic acid derivative.

Mon- and di-methylated intermediates.

3,4,5-trimethoxyphenol (the aglycone).

The final product, 3,4,5-Trimethoxyphenyl β-D-glucopyranoside.

Alternatively, glycosylation could occur earlier in the pathway, leading to glycosylated intermediates that are then methylated. The specific route and the steady-state concentrations of these intermediates in plants like Averrhoa carambola have yet to be determined experimentally.

Role in Plant Physiology and Chemical Ecology

Phenolic compounds, including phenolic glycosides, are well-documented as playing significant roles in plant defense and stress responses. lodz.plresearchgate.netbiology-journal.org While the specific functions of Koaburaside monomethyl ether have not been directly studied, its chemical nature allows for informed hypotheses regarding its ecological role.

Defense Against Herbivores: Phenolic compounds often act as feeding deterrents or toxins to a wide range of herbivores. nih.gov The presence of this compound in root tissues could serve as a chemical defense against soil-dwelling insects and nematodes.

Allelopathy: Plants can release secondary metabolites into the soil to inhibit the growth of competing plant species. It is possible that this compound could have allelopathic functions.

Abiotic Stress Response: The production of phenolic compounds is often upregulated in response to abiotic stresses such as UV radiation, drought, and nutrient deficiency. biology-journal.orgbiology-journal.org These molecules can act as antioxidants, scavenging harmful reactive oxygen species (ROS) generated during stress conditions. researchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Koaburaside (B43012) Monomethyl Ether

A hypothetical total synthesis of koaburaside monomethyl ether would necessitate a convergent approach. This would involve the independent synthesis of the aglycone (the non-sugar portion) and the glucoside moiety, followed by their strategic coupling. The key challenges in the synthesis of the aglycone would be the stereoselective formation of the substituted cyclohexane (B81311) ring and the introduction of the various functional groups with the correct spatial arrangement. Retrosynthetic analysis suggests that the cyclohexane core could be assembled using a Diels-Alder reaction or an intramolecular aldol (B89426) condensation. Subsequent modifications would then install the required hydroxyl and ether functionalities.

Regioselective Synthesis of the Glucoside Moiety

The formation of the β-glycosidic bond between the aglycone and the glucose unit is a critical step that requires high regioselectivity to ensure the correct hydroxyl group of the aglycone attacks the anomeric center of the glucose donor. To achieve this, protecting group strategies are essential. The hydroxyl groups of the glucose molecule, except for the anomeric position, would be protected with bulky groups such as benzyl (B1604629) or silyl (B83357) ethers to prevent unwanted side reactions. The anomeric position would be activated, for instance, as a trichloroacetimidate (B1259523) or a thioglycoside, to facilitate the coupling reaction. The choice of solvent and catalyst (e.g., a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate) would be crucial in controlling the stereochemical outcome of the glycosylation, favoring the desired β-anomer. Enzymatic approaches using glycosynthases could also be explored for a highly regioselective and stereoselective synthesis of the β-(1→3)-glucoside linkage. nih.gov

Strategies for Selective Methylation of Phenolic Hydroxyls

Selective methylation of one phenolic hydroxyl group over others is a common challenge in natural product synthesis. osti.govuq.edu.au Several strategies can be employed to achieve this for a precursor to koaburaside monomethyl ether. One approach involves exploiting the differential acidity of the phenolic protons. A carefully chosen base could selectively deprotonate the more acidic hydroxyl group, which can then be alkylated with a methylating agent like methyl iodide or dimethyl sulfate. nih.gov Another strategy is to use protecting groups. All phenolic hydroxyls could be protected, followed by the selective deprotection of the target hydroxyl group and subsequent methylation. Orthogonal protecting groups, which can be removed under different reaction conditions, would be ideal for this purpose. Green chemistry approaches utilizing dimethyl carbonate (DMC) as a safer methylating agent have also been developed and could be applied. researchgate.net

Design and Synthesis of Koaburaside Monomethyl Ether Analogues and Derivatives

The synthesis of analogues and derivatives of koaburaside monomethyl ether would be valuable for structure-activity relationship studies. Modifications could be made to the aglycone portion, for example, by altering the substitution pattern on the cyclohexane ring or by replacing the ring with other cyclic or aromatic systems. The synthesis of these analogues would follow similar synthetic routes as the parent compound, with variations in the starting materials and key bond-forming reactions. Derivatives could also be synthesized by modifying the existing functional groups of koaburaside monomethyl ether, such as esterification or etherification of the remaining free hydroxyl groups.

Development of Sustainable and Scalable Synthetic Methodologies

For the potential future applications of koaburaside monomethyl ether, the development of sustainable and scalable synthetic routes is important. This would involve minimizing the number of synthetic steps, using less hazardous reagents and solvents, and maximizing atom economy. researchgate.net For instance, catalytic methods would be preferred over stoichiometric reactions to reduce waste. The use of flow chemistry could also be explored to improve reaction efficiency, safety, and scalability. Furthermore, exploring biocatalytic methods, such as the use of enzymes for specific transformations, could offer a greener alternative to traditional chemical methods.

In Vitro Biological Activities and Mechanistic Investigations

In Vitro Bioactivity Screening and Target Identification

Exploration of Potential Biological Activities through Cell-Based and Biochemical Assays

Currently, there is a lack of published studies detailing the screening of Koaburaside (B43012) monomethyl ether in various cell-based and biochemical assays. Such research would be essential to identify any potential therapeutic effects. Typically, a compound like Koaburaside monomethyl ether would be subjected to a battery of tests to explore its potential antioxidant, anti-inflammatory, antimicrobial, or cytotoxic activities. For instance, its antioxidant potential could be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays. Cell-based assays using specific cell lines would be necessary to investigate its effects on cellular processes such as proliferation, apoptosis, and inflammation.

Comparative Analysis of Biological Effects with Koaburaside and Other Structurally Related Phenolic Glycosides

A comparative analysis of the biological effects of Koaburaside monomethyl ether with its parent compound, Koaburaside, and other structurally related phenolic glycosides has not been reported. Such a study would be crucial for understanding how the monomethyl ether modification influences its biological activity. It is hypothesized that the addition of a methyl group could alter the compound's polarity, membrane permeability, and interaction with molecular targets, thereby potentially modifying its efficacy or specificity compared to Koaburaside.

Investigation of Enzyme Modulation and Molecular Interactions

There is no specific information available regarding the modulation of enzymes or other molecular interactions by Koaburaside monomethyl ether. Research in this area would involve screening the compound against a panel of relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity, or various kinases involved in cell signaling pathways. Techniques like molecular docking could be employed to predict potential binding sites and interactions with protein targets, which would then need to be validated through in vitro enzymatic assays.

Structure-Activity Relationship (SAR) Studies of Koaburaside Monomethyl Ether and Synthetic Analogues

Elucidating the Role of the Glycosidic Moiety in Bioactivity

The role of the glycosidic moiety in the bioactivity of Koaburaside monomethyl ether has not been specifically elucidated. In the broader context of phenolic glycosides, the sugar portion of the molecule can significantly influence its pharmacokinetic properties, such as solubility and bioavailability. bohrium.comnih.gov It can also affect how the molecule binds to its biological target. bohrium.comnih.gov To determine the precise role of the glycosidic part of Koaburaside monomethyl ether, studies comparing its activity to that of its aglycone (the non-sugar part) would be required.

Assessing the Impact of Methylation Patterns on Biological Function

The specific impact of the methylation pattern on the biological function of Koaburaside monomethyl ether is an area that requires investigation. Methylation can alter the electronic properties and steric hindrance of a molecule, which in turn can affect its binding affinity to enzymes and receptors. frontiersin.orgijpsr.com A systematic study involving the synthesis and biological evaluation of analogues with different methylation patterns would be necessary to understand how the position and number of methyl groups influence the activity of the parent Koaburaside structure.

Computational Approaches to Ligand-Target Interactions

There is currently no available scientific literature detailing computational studies, such as molecular docking or simulations, that have been performed to investigate the potential ligand-target interactions of Koaburaside monomethyl ether. Research in this area would be necessary to predict its binding affinity to specific proteins or biological targets and to hypothesize its mechanism of action at a molecular level.

Mechanistic Studies on Cellular and Subcellular Levels (e.g., signal transduction pathways)

Similarly, there is a lack of published research on the mechanistic studies of Koaburaside monomethyl ether at the cellular and subcellular levels. Consequently, no information is available regarding its effects on specific signal transduction pathways, its influence on cellular processes, or its localization within cells. Such studies are crucial for understanding how the compound might exert any potential biological effects.

Advanced Research Directions and Emerging Paradigms

Elucidation of the Complete Biosynthetic Pathway: Genetic and Enzymatic Characterization

A fundamental area of future research is the complete elucidation of the biosynthetic pathway of Koaburaside (B43012) monomethyl ether. This would involve a multi-faceted approach combining genetic, transcriptomic, and enzymatic studies. The biosynthesis of phenolic glycosides generally originates from the phenylpropanoid pathway, which converts phenylalanine into a variety of phenolic compounds. nih.govnih.govmdpi.com Key enzyme families that are likely involved include:

Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL): These enzymes are foundational to the phenylpropanoid pathway, producing the initial phenolic acid precursors. nih.govnih.govresearchgate.net

Glycosyltransferases (GTs): A crucial step in the formation of Koaburaside monomethyl ether is the attachment of a glucose moiety to the phenolic aglycone. Identifying the specific UDP-dependent glycosyltransferase (UGT) responsible for this reaction is a primary objective. frontiersin.org

Methyltransferases (MTs): The presence of a methyl ether group suggests the action of a specific O-methyltransferase that catalyzes the methylation of a hydroxyl group on the aglycone or an intermediate.

Future research should focus on identifying the genes encoding these enzymes in Averrhoa carambola and Glochidion eriocarpum. Transcriptome analysis of tissues where Koaburaside monomethyl ether is abundant could reveal candidate genes that are co-expressed. Subsequent heterologous expression and in vitro enzymatic assays would be necessary to confirm the function of these candidate enzymes and fully reconstruct the biosynthetic pathway.

Table 1: Potential Enzyme Classes in Koaburaside Monomethyl Ether Biosynthesis

| Enzyme Class | Putative Function | Precursor/Substrate | Product |

| Phenylalanine ammonia-lyase (PAL) | Deamination of Phenylalanine | Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylation of Cinnamic acid | Cinnamic acid | p-Coumaric acid |

| 4-coumarate-CoA ligase (4CL) | CoA ligation | p-Coumaric acid | p-Coumaroyl-CoA |

| Glycosyltransferases (GTs) | Glycosylation of aglycone | Phenolic aglycone | Phenolic glycoside |

| Methyltransferases (MTs) | Methylation of hydroxyl group | Hydroxylated intermediate | Methylated intermediate |

Deeper Mechanistic Elucidation of In Vitro Biological Activities

While the specific biological activities of Koaburaside monomethyl ether have not been extensively reported, phenolic glycosides as a class are known for a range of in vitro effects, including antioxidant, anti-inflammatory, and antimicrobial properties. bohrium.comnih.govnih.gov Future research should aim to screen Koaburaside monomethyl ether for a variety of biological activities and then delve into the underlying mechanisms.

Initial screening could involve assays such as:

DPPH and ABTS radical scavenging assays: To determine its antioxidant potential. Extracts of Averrhoa carambola have demonstrated significant antioxidant activity, which is often attributed to its phenolic constituents. scielo.brcrbb-journal.comscielo.br

Enzyme inhibition assays: Targeting enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi.

For any significant activities observed, a deeper mechanistic elucidation would be the next critical step. For instance, if antioxidant activity is confirmed, further studies could investigate its ability to modulate intracellular reactive oxygen species (ROS) levels and its effect on antioxidant signaling pathways, such as the Nrf2-KEAP1 pathway. nih.gov It is also important to consider that the biological activity of glycosides can be influenced by the hydrolysis of the sugar moiety, which may release a more bioactive aglycone. bohrium.comnih.govnih.gov Therefore, comparative studies between Koaburaside monomethyl ether and its corresponding aglycone would be highly informative.

Chemo-taxonomic Significance and Ecological Roles of Koaburaside Monomethyl Ether

The presence of Koaburaside monomethyl ether in two distinct plant genera, Averrhoa (family Oxalidaceae) and Glochidion (family Phyllanthaceae), raises interesting questions about its chemo-taxonomic significance. A broader screening of related species within these families for the presence of this compound and its structural analogs could reveal patterns in its distribution, providing insights into the evolutionary relationships between these plant groups.

From an ecological perspective, phenolic compounds in plants are known to play crucial roles in defense against herbivores and pathogens. nih.govishs.org The glycosylation of these compounds can affect their solubility, stability, and toxicity. ishs.org Future research could investigate the potential ecological roles of Koaburaside monomethyl ether, such as:

Antifeedant activity: Conducting feeding assays with generalist and specialist herbivores to determine if the compound deters feeding.

Antimicrobial activity: Investigating its ability to inhibit the growth of plant pathogens relevant to Averrhoa and Glochidion species.

Allelopathic effects: Assessing its impact on the germination and growth of competing plant species.

Understanding the ecological functions of Koaburaside monomethyl ether would provide a more complete picture of its importance for the producing plants.

Innovative Synthetic Methodologies for Sustainable Production

The natural abundance of Koaburaside monomethyl ether is likely low, making extraction from plant sources inefficient for large-scale production. Therefore, the development of innovative synthetic methodologies is a crucial area for future research.

Chemical Synthesis: A total chemical synthesis would provide unambiguous structural confirmation and a reliable source of the pure compound for biological testing. connectjournals.comacs.org This would likely involve a multi-step process, including the synthesis of the methylated phenolic aglycone and a subsequent stereoselective glycosylation step to introduce the glucose moiety.

Biotechnological Production: A more sustainable approach would be to leverage the biosynthetic pathway in a microbial host. rsc.orgnih.govrsc.org Once the genes for the biosynthetic enzymes are identified (as described in section 8.1), they could be introduced into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to enable heterologous production from simple sugars. nih.gov This approach offers several advantages, including scalability, sustainability, and the potential to produce novel derivatives through metabolic engineering. The use of engineered yeast cell factories has shown promise for the high-level sustainable production of other complex phenylethanoid glycosides. nih.gov

Development of Novel Research Tools and Probes Based on Koaburaside Monomethyl Ether Scaffold

The structure of Koaburaside monomethyl ether could serve as a scaffold for the development of novel research tools and chemical probes. nih.govportlandpress.comresearchgate.net By chemically modifying the structure, it may be possible to create molecules with tailored properties for specific biological applications. For example:

Fluorescent probes: Attaching a fluorescent tag to the molecule could allow for the visualization of its uptake and subcellular localization in living cells.

Affinity probes: Immobilizing the molecule on a solid support could be used to identify its protein binding partners, helping to elucidate its mechanism of action.

Inhibitor development: The glycoside structure could be used as a starting point for the rational design of inhibitors for specific enzymes, particularly glycosidases. portlandpress.com

The development of such tools would not only advance our understanding of Koaburaside monomethyl ether itself but also provide valuable new reagents for broader biological research.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.